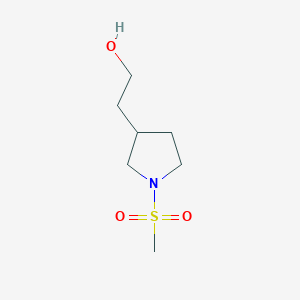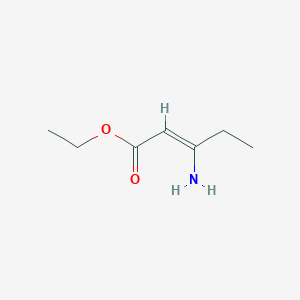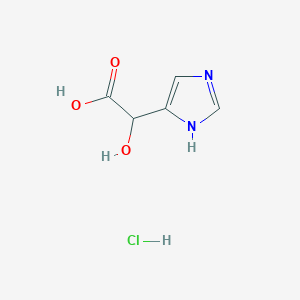
2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MSPE or 3-(Methanesulfonyl)-1-pyrrolidineethanol and has a molecular formula of C8H17NO3S.
Scientific Research Applications
Methane Activation and Conversion
Research on methane's activation and conversion into value-added chemicals offers insights into the broader context of using similar compounds in catalysis and organic synthesis. Díaz-Urrutia and Ott (2019) have described a pilot-plant scale reaction that directly combines methane and sulfur trioxide in sulfuric acid to form methanesulfonic acid without by-products, demonstrating a practical approach to directly functionalize methane into valuable products (Díaz-Urrutia & Ott, 2019). This research highlights the potential for direct functionalization strategies in industrial chemistry, which could be relevant to the manipulation and application of 2-(1-Methanesulfonylpyrrolidin-3-yl)ethan-1-ol.
Electropolymerization and Chromophore Development
The study of electropolymerization and the development of chromophores involves the synthesis and characterization of complex organic molecules, which might share synthetic pathways or functional applications with this compound. For instance, Facchetti et al. (2006) explored the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response, demonstrating the critical role of molecular architecture in determining the properties of functional materials (Facchetti et al., 2006).
Catalysis and Organic Synthesis
The research on protic ionic liquids and bi-functional catalysts provides insights into the synthesis of complex organic molecules. For example, Tamaddon and Azadi (2018) discussed the use of nicotinum methane sulfonate, a novel, mild, efficient, economic, and task-specific ionic liquid (TSIL), as a catalyst for the synthesis of 2-amino-3-cyanopyridines, showcasing the utility of specific catalysts in facilitating organic synthesis reactions (Tamaddon & Azadi, 2018).
Advanced Materials and High-Voltage Batteries
Research on additives for high-voltage batteries, such as the study by Lim et al. (2016), which investigated (Trimethylsilyl)methanesulfonate (TMSOMs) as an interface-stabilizing additive for layered over-lithiated oxides (OLOs), highlights the importance of molecular design in developing materials for energy storage and conversion (Lim et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-(1-methylsulfonylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNODQXYEQDCKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2744014.png)

![N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2744019.png)



![Tert-butyl 2-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2744025.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2744026.png)



![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)
![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)